N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(3-Methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone-based small molecule characterized by a butanamide linker connecting the 4-oxoquinazolin-3(4H)-yl core to a 3-methoxyphenyl substituent.
- Molecular formula: Likely ~C20H20N3O4 (inferred from Y042-8912, which has a similar structure) .
- Key features: A four-carbon amide chain, a methoxy-substituted aromatic ring, and the planar 4-oxoquinazolinone moiety, which facilitates hydrogen bonding and π-π stacking interactions.
- Pharmacological relevance: Quinazolinones are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities due to their ability to interact with enzyme active sites (e.g., kinases, oxidases) .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-17(18(23)21-13-7-6-8-14(11-13)25-2)22-12-20-16-10-5-4-9-15(16)19(22)24/h4-12,17H,3H2,1-2H3,(H,21,23) |
InChI Key |
OXKJMXGAYQYTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinazolinone intermediate.
Formation of the Butanamide Side Chain: The final step involves the acylation of the quinazolinone intermediate with a butanoyl chloride or a similar reagent to form the butanamide side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table compares the target compound with structurally related quinazolinone derivatives, highlighting substituent variations and reported biological effects:
Key Structural and Functional Differences
Chain Length and Flexibility
- Butanamide vs. Acetamide Linkers : The target compound’s butanamide chain (four carbons) may enhance membrane permeability compared to shorter acetamide derivatives (e.g., 11n , Y042-8909 ) due to increased lipophilicity. However, longer chains could reduce target specificity .
- Impact on Bioactivity: Acetamide-linked compounds (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) exhibit strong enoyl-ACP reductase (InhA) inhibition, critical for tuberculosis treatment, while butanamide derivatives are less explored in this context .
Aromatic Substituent Effects
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound contrasts with Y042-8912 ’s 2,4-dimethoxyphenyl group. Ortho/meta/para substitutions influence steric hindrance and electronic effects, modulating receptor binding. For example, 11n ’s 3-methoxystyryl group enhances anticancer activity by promoting intercalation with DNA or kinase domains .
- Anti-Inflammatory Potential: Ethylamino-substituted acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) show reduced ulcerogenic risk compared to aspirin, suggesting that electron-donating groups (e.g., methoxy) may similarly mitigate toxicity .
Heterocyclic Modifications
- Quinazolinone vs.
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The 4-oxoquinazolinone core provides hydrogen bond acceptors (N and O), critical for interactions with targets like TACE (tumor necrosis factor-α converting enzyme) or DNA topoisomerases .
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